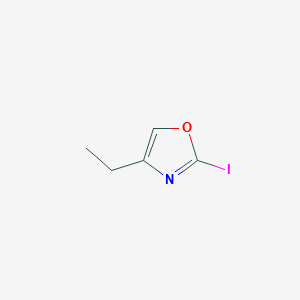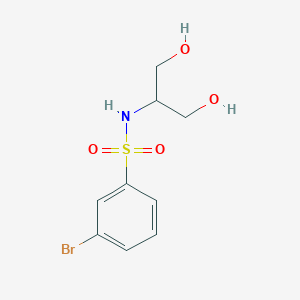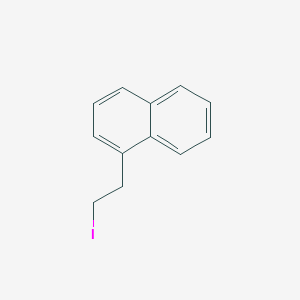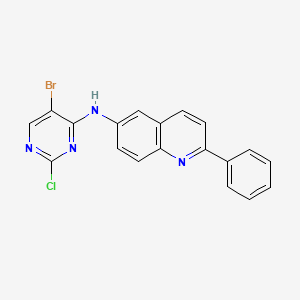
N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with bromine and chlorine atoms, and a quinoline ring substituted with a phenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine typically involves multiple steps, starting with the preparation of the pyrimidine and quinoline intermediates. One common method involves the following steps:
Synthesis of 5-bromo-2-chloropyrimidine: This can be achieved by bromination and chlorination of a pyrimidine precursor.
Formation of 2-phenylquinoline: This intermediate can be synthesized through a Friedländer synthesis, which involves the condensation of aniline with a ketone.
Coupling Reaction: The final step involves coupling the 5-bromo-2-chloropyrimidine with 2-phenylquinoline under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline ring.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts can be used under specific conditions.
Coupling Reactions: Reagents such as palladium catalysts and ligands are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological pathways and interactions, particularly those involving nucleic acids and proteins.
Industry: It can be used in the development of new materials with specific properties, such as electronic and photonic materials.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, affecting their structure and function. This can lead to changes in cellular processes and pathways, which can be exploited for therapeutic purposes.
Comparison with Similar Compounds
N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine can be compared with other similar compounds, such as:
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: This compound has a similar pyrimidine ring but with different substituents, leading to different chemical properties and reactivity.
N-(5-bromo-2-chloropyrimidin-4-yl)morpholin-4-amine: This compound has a morpholine ring instead of a quinoline ring, resulting in different biological and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be exploited for various applications.
Properties
Molecular Formula |
C19H12BrClN4 |
|---|---|
Molecular Weight |
411.7 g/mol |
IUPAC Name |
N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine |
InChI |
InChI=1S/C19H12BrClN4/c20-15-11-22-19(21)25-18(15)23-14-7-9-17-13(10-14)6-8-16(24-17)12-4-2-1-3-5-12/h1-11H,(H,22,23,25) |
InChI Key |
SOGJBOXSIQMDTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)NC4=NC(=NC=C4Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


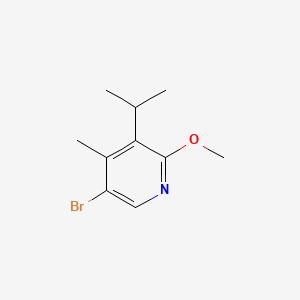
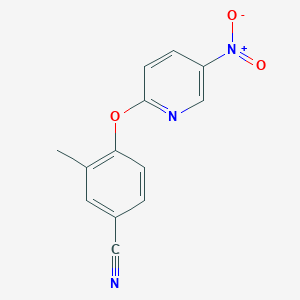
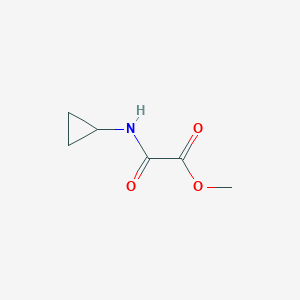
![1-([3-Chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine](/img/structure/B13887414.png)
![Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13887422.png)
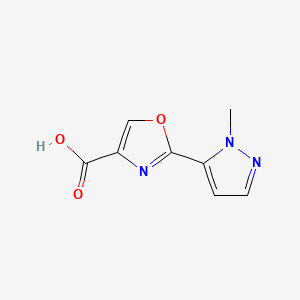
![[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13887434.png)
![4-(cyclobutylamino)-2-[4-(dimethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13887440.png)
